Enzyme Substrate KM: (S)-Enantiomer vs. β-Alanine at EC 2.6.1.22
At pH 8.8 and 37°C, the (S)-3-amino-2-methylpropanoate free acid exhibits a KM value of 2.7 mM toward (S)-3-amino-2-methylpropionate transaminase (EC 2.6.1.22) from rat liver [1]. In comparison, the enzyme's alternative substrate β-alanine (a non-chiral, non-methylated analog) shows a KM of 1.1 mM under identical conditions, indicating approximately 2.5-fold lower affinity for the β-methylated (S)-substrate. The (R)-enantiomer is not recognized by this enzyme, demonstrating absolute stereochemical discrimination [2].
| Evidence Dimension | Substrate affinity (KM) for EC 2.6.1.22 transaminase |
|---|---|
| Target Compound Data | KM = 2.7 mM [(S)-3-amino-2-methylpropanoate, pH 8.8, 37°C, rat liver enzyme] |
| Comparator Or Baseline | KM = 1.1 mM [β-alanine, same conditions]; (R)-enantiomer: not a substrate |
| Quantified Difference | 2.5-fold higher KM vs. β-alanine; absolute discrimination vs. (R)-enantiomer (no detectable turnover) |
| Conditions | pH 8.8, 37°C; enzyme source: Rattus norvegicus liver (partial purification); assay: Tamaki et al. 1987 |
Why This Matters
This quantifies the stereochemical window for enzymatic applications: only the (S)-configuration is processed, meaning procurement of the wrong enantiomer yields a biologically inert compound in EC 2.6.1.22-dependent systems.
- [1] BRENDA Enzyme Database. KM values for EC 2.6.1.22: (S)-3-amino-2-methylpropanoate KM = 2.7 mM (refs 636963, 636964). https://www.brenda-enzymes.de/literature.php?r=636963 View Source
- [2] Tamaki, N.; Fujimoto, S.; Mizota, C.; Kikugawa, M. Identity of beta-alanine-oxo-glutarate aminotransferase and L-beta-aminoisobutyrate aminotransferase in rat liver. Biochim. Biophys. Acta 1987, 925, 238-240. View Source
